molecular formula C15H13N3 B8789610 2-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B8789610
M. Wt: 235.28 g/mol
InChI Key: YLTPUFCLFDASLC-UHFFFAOYSA-N
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Patent
US08618119B2

Procedure details

In 12 ml of toluene, 500 mg (5.94 mmol) of cyclopentanone, 916 mg (5.94 mmol) of benzylidenemalononitrile and 1.00 g (13.1 mmol) of ammonium acetate were heated under reflux for 2 h. The mixture was washed with 10 ml of a saturated aqueous sodium bicarbonate solution and then with 10 ml of water, dried over magnesium sulfate and freed from the solvent on a rotary evaporator. The residue was purified by preparative HPLC (column: YMC GEL ODS-AQ S-5, 15 μm; mobile phase gradient: acetonitrile/water 10:90→95:5).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
916 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:7](=[C:14]([C:17]#[N:18])[C:15]#[N:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C([O-])(=O)C.[NH4+:23]>C1(C)C=CC=CC=1>[NH2:18][C:17]1[N:23]=[C:2]2[CH2:3][CH2:4][CH2:5][C:1]2=[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14]=1[C:15]#[N:16] |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
916 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=C(C#N)C#N
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
WASH
Type
WASH
Details
The mixture was washed with 10 ml of a saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 10 ml of water, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
freed from the solvent on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative HPLC (column: YMC GEL ODS-AQ S-5, 15 μm; mobile phase gradient: acetonitrile/water 10:90→95:5)

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=C2C(=N1)CCC2)C2=CC=CC=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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